3,5-Ditert-butyl-4-hydroxybenzaldehyde hydrate

Description

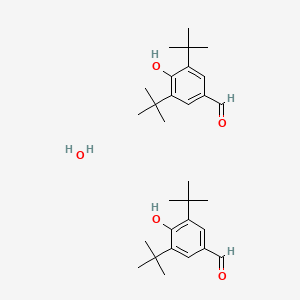

3,5-Ditert-butyl-4-hydroxybenzaldehyde hydrate (CAS: N/A; molecular formula: C₁₅H₂₄O₃; molecular weight: 252.35 g/mol) is a phenolic benzaldehyde derivative characterized by two bulky tert-butyl groups at the 3- and 5-positions, a hydroxyl group at the 4-position, and a hydrated aldehyde moiety . This compound is notable for its high thermal stability (melting point: 187–189°C) and its ability to form stabilized phenoxyl radicals via hydrogen-bonding interactions, making it a valuable antioxidant . Its crystalline structure and steric hindrance from the tert-butyl groups enhance resistance to oxidative degradation, which is critical in applications such as polymer stabilization and medicinal chemistry. Studies highlight its role as a protein tyrosine kinase (PTK) inhibitor with low mitochondrial toxicity, positioning it as a candidate for antitumor therapies .

Structure

3D Structure of Parent

Properties

IUPAC Name |

3,5-ditert-butyl-4-hydroxybenzaldehyde;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C15H22O2.H2O/c2*1-14(2,3)11-7-10(9-16)8-12(13(11)17)15(4,5)6;/h2*7-9,17H,1-6H3;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFSUWDPXRKXDGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=O.CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00669999 | |

| Record name | 3,5-Di-tert-butyl-4-hydroxybenzaldehyde--water (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00669999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207226-32-2 | |

| Record name | 3,5-Di-tert-butyl-4-hydroxybenzaldehyde--water (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00669999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Di-tert-butyl-4-hydroxybenzaldehyde hemihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Ditert-butyl-4-hydroxybenzaldehyde hydrate can be synthesized through several methods. One common synthetic route involves the reaction of 2,6-di-tert-butylphenol with formaldehyde under acidic conditions. The reaction typically proceeds as follows:

Starting Material: 2,6-di-tert-butylphenol

Reagent: Formaldehyde

Conditions: Acidic medium (e.g., hydrochloric acid)

Product: this compound

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pH, and reaction time .

Chemical Reactions Analysis

Aldol Condensation Reactions

BHT-CHO hydrate undergoes aldol reactions to form bioactive flavanones and chalcones. A representative synthesis with 2-hydroxy-acetophenone derivatives is shown below:

Mechanism : Acid-catalyzed aldol condensation in methanol/HCl, followed by cyclization to form flavanones .

Photocatalytic Degradation

In aqueous TiO₂-mediated photocatalysis, BHT-CHO hydrate degrades via:

-

Primary pathway : Direct oxidation to small polar compounds (e.g., carboxylic acids) .

-

Key differences vs. other phenols :

Environmental relevance : Hydrophobic tert-butyl groups orient the molecule toward catalyst surfaces, influencing degradation efficiency .

Radical Scavenging Activity

The compound exhibits antioxidant behavior via hydrogen atom transfer (HAT):

-

Stabilized phenoxy radical : tert-Butyl groups prevent prooxidant effects by delocalizing the radical electron .

-

Biological relevance : Detected in human urine as a metabolite of butylated hydroxytoluene (BHT), indicating in vivo radical interception .

Hydration and Stability

The hydrate form (2:1 aldehyde:water ratio) shows distinct properties:

| Property | Value | Source |

|---|---|---|

| Melting point | 187–189°C | |

| Solubility | Methanol, dichloromethane | |

| Stability | Stable at ambient storage |

Hydration does not significantly alter reactivity but improves crystallinity for characterization .

Scientific Research Applications

3,5-Ditert-butyl-4-hydroxybenzaldehyde hydrate has a wide range of applications in scientific research:

Chemistry: Used as a starting material for the synthesis of complex organic molecules, including biodegradable polyazomethine hydrogels and fluorescent chemosensors

Biology: Employed in the study of protein tyrosine kinase inhibitors and other biochemical pathways.

Medicine: Derivatives of this compound exhibit anti-inflammatory activities comparable to indomethacin.

Industry: Utilized in the production of OLED materials and as a pharmaceutical intermediate

Mechanism of Action

The mechanism of action of 3,5-Ditert-butyl-4-hydroxybenzaldehyde hydrate involves its interaction with various molecular targets. For instance, it acts as a potent protein tyrosine kinase inhibitor, affecting cellular signaling pathways. The compound’s hydroxyl and aldehyde groups play crucial roles in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

4-Hydroxy-3,5-dimethoxybenzaldehyde

- Molecular Formula : C₉H₁₀O₄; Molecular Weight : 182.18 g/mol .

- Key Features : Replaces tert-butyl groups with methoxy (-OCH₃) substituents. The absence of bulky alkyl groups reduces steric hindrance, altering reactivity and solubility.

- Applications: Primarily used in pharmaceutical intermediates and organic synthesis. Unlike its tert-butyl counterpart, it lacks significant radical-stabilizing properties due to the electron-donating methoxy groups, which diminish phenolic hydrogen’s acidity .

Peri-Naphthindan-2,3,4-trione Hydrate

- Key Features: A trione derivative with a fused naphthindan core and hydrate functionality. Reacts with enediols (e.g., Z-ascorbic acid) to form redox-active products like dihydroxyPeri-naphthindenone .

- Applications : Utilized in redox reactions and as a probe for studying oxidative degradation pathways in biochemical systems .

Physicochemical Properties and Reactivity

Table 1: Comparative Analysis of Key Properties

Mechanistic and Catalytic Behavior

- This compound: The tert-butyl groups sterically shield the phenolic −OH, enhancing radical stability. This property is exploited in catalytic systems requiring persistent radical intermediates .

- 4-Hydroxy-3,5-dimethoxybenzaldehyde : Methoxy groups increase electron density on the aromatic ring, favoring electrophilic substitution but reducing antioxidant efficacy compared to tert-butyl derivatives .

- Peri-Naphthindan-2,3,4-trione Hydrate : Reacts with enediols via redox cycles, forming intermediates like mesoxalaldehyde derivatives, which are pivotal in studying oxidative stress pathways .

Biological Activity

3,5-Ditert-butyl-4-hydroxybenzaldehyde hydrate (often referred to as BHT-CHO) is a compound belonging to the class of hydroxybenzaldehydes. It is recognized for its potential biological activities, particularly in antioxidant, anti-inflammatory, and cytotoxic effects. This article delves into the compound's biological activity, supported by research findings and data tables.

- Chemical Formula: CHO

- Molecular Weight: 478.68 g/mol

- CAS Number: 45357804

1. Antioxidant Activity

BHT-CHO is known for its antioxidant properties, which have been extensively studied. Its ability to scavenge free radicals helps in protecting cellular components from oxidative stress.

- Study Findings:

2. Anti-inflammatory Effects

The anti-inflammatory properties of BHT-CHO have been highlighted in various research studies, showcasing its potential therapeutic applications.

- Research Findings:

3. Cytotoxicity

BHT-CHO exhibits cytotoxic effects against various cancer cell lines, making it a candidate for further cancer research.

- Cytotoxicity Data:

Case Study 1: Antioxidant Efficacy in Food Preservation

A study investigated the use of BHT-CHO as a natural preservative in food products. Results indicated that incorporating BHT-CHO significantly extended the shelf life of perishable goods by reducing oxidative degradation.

Case Study 2: Anti-inflammatory Effects in Animal Models

In vivo studies using rat models demonstrated that administration of BHT-CHO at doses of 5 and 20 mg/kg/day resulted in a marked decrease in inflammatory markers following induced arthritis .

Data Table: Summary of Biological Activities

| Activity Type | Cell Line/Model | Concentration (µg/mL) | Effect Observed |

|---|---|---|---|

| Antioxidant Activity | Various cell lines | EC: 0.12–0.73 | Inhibition of lipid peroxidation |

| Anti-inflammatory | RAW264.7 macrophages | 50–100 | Decreased TNF-α and IL-6 expression |

| Cytotoxicity | HeLa | IC: ~10 | Induction of apoptosis |

| Cytotoxicity | MCF-7/A431 | 50–100 | Increased caspase-3 activity |

Q & A

Basic Research Questions

Q. What are the primary analytical methods for characterizing 3,5-di-tert-butyl-4-hydroxybenzaldehyde hydrate, and how can researchers validate its identity and purity?

- Methodological Answer :

- Identity Confirmation : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the structure, focusing on characteristic peaks such as the aldehyde proton (~9.8 ppm) and hydroxyl group (exchangeable proton). Cross-reference spectral data with the NIST Chemistry WebBook for validation .

- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended. A reversed-phase C18 column and acetonitrile/water mobile phase (70:30 v/v) can resolve impurities. Compare retention times with certified reference standards .

- Physical Properties : Determine the melting point (187–189°C) using differential scanning calorimetry (DSC) and validate against literature values .

Q. What safety protocols should be followed when handling 3,5-di-tert-butyl-4-hydroxybenzaldehyde hydrate in laboratory settings?

- Methodological Answer :

- Exposure Control : Use fume hoods to minimize inhalation of dust. Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Storage : Store in a desiccator at 2–8°C to prevent hydrate dissociation. Avoid contact with oxidizers (e.g., peroxides) to mitigate decomposition risks .

- Emergency Response : For skin contact, wash immediately with soap and water. For accidental ingestion, administer activated charcoal (1 g/kg body weight) and seek medical attention. Refer to GHS07 guidelines for hazard mitigation .

Q. How can researchers assess the stability of this compound under varying experimental conditions?

- Methodological Answer :

- Thermal Stability : Conduct thermogravimetric analysis (TGA) under nitrogen to monitor mass loss between 25–300°C. Hydrate dissociation typically occurs near 100°C .

- Photostability : Expose the compound to UV light (365 nm) for 24 hours and analyze degradation products via LC-MS. Use amber glassware for light-sensitive experiments .

Advanced Research Questions

Q. What mechanistic insights explain the role of 3,5-di-tert-butyl-4-hydroxybenzaldehyde hydrate in stabilizing phenoxyl radicals?

- Methodological Answer :

- Hydrogen Bonding : The hydroxyl group forms intramolecular hydrogen bonds with the aldehyde oxygen, enhancing radical stability. Use electron paramagnetic resonance (EPR) spectroscopy to detect radical species in anhydrous solvents (e.g., toluene) .

- Steric Effects : The bulky tert-butyl groups hinder radical recombination. Computational modeling (DFT) can quantify steric contributions to stabilization energy .

Q. How does the hydrate form influence the compound’s reactivity in synthetic applications, such as synthesizing protein tyrosine kinase inhibitors?

- Methodological Answer :

- Hydrate Dissociation : Pre-dry the compound under vacuum (60°C, 12 hours) to obtain the anhydrous form for reactions requiring nucleophilic aldehyde participation (e.g., Schiff base formation). Monitor water content via Karl Fischer titration .

- Case Study : In synthesizing TX-1123 (a kinase inhibitor), the anhydrous form reacts with cyclopentene-1,3-dione under acidic conditions. Optimize reaction yields by controlling stoichiometry (1:1.2 molar ratio) and temperature (70°C, 6 hours) .

Q. What strategies resolve contradictions in reported physicochemical data (e.g., melting points) across studies?

- Methodological Answer :

- Source Validation : Prioritize data from peer-reviewed journals or authoritative databases like NIST. Cross-check with independent methods (e.g., DSC vs. capillary melting point) .

- Sample Purity : Replicate experiments using HPLC-purified samples (>99% purity) to eliminate batch-to-batch variability. Publish detailed synthetic protocols, including solvent grades and drying methods .

Q. How can researchers leverage spectral libraries to analyze reaction intermediates involving this compound?

- Methodological Answer :

- Database Cross-Referencing : Use the NIST Chemistry WebBook to match IR and NMR spectra of intermediates. For example, the aldehyde C=O stretch (∼1700 cm⁻¹) and tert-butyl C-H bends (∼1360 cm⁻¹) are diagnostic .

- Dynamic Experiments : Conduct in-situ NMR monitoring (e.g., using a sealed tube) to track aldehyde reduction or oxidation in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.